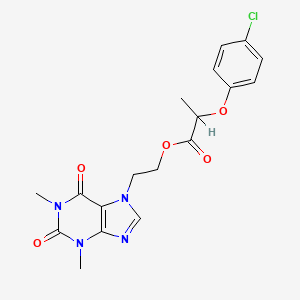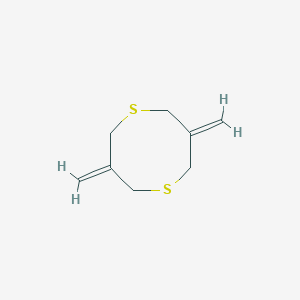
3,7-Dimethylidene-1,5-dithiocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethylidene-1,5-dithiocane is an organosulfur compound with the molecular formula C8H12S2 It is a cyclic compound containing two sulfur atoms and two double bonds, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
3,7-Dimethylidene-1,5-dithiocane can be synthesized through the reaction of 1,3-propanedithiol with appropriate carbonyl compounds in the presence of a Lewis acid catalyst. The reaction typically involves the formation of a thioacetal intermediate, which is then cyclized to form the desired dithiocane structure . The reaction conditions often include the use of solvents such as petroleum ether and catalysts like yttrium triflate or tungstophosphoric acid to achieve high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethylidene-1,5-dithiocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO4 or OsO4 to form sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi or RMgX, leading to the formation of new carbon-sulfur bonds.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
3,7-Dimethylidene-1,5-dithiocane has several applications in scientific research:
Biology: The compound’s reactivity with biological molecules makes it a useful tool in studying enzyme mechanisms and protein interactions.
Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3,7-Dimethylidene-1,5-dithiocane exerts its effects involves its ability to form strong bonds with various molecular targets. The sulfur atoms in the compound can interact with metal ions and other electrophilic centers, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,5-Dithiacyclooctane: Another cyclic organosulfur compound with similar reactivity but different structural properties.
1,3-Dithiolane: A smaller ring structure with two sulfur atoms, used in similar synthetic applications.
Uniqueness
3,7-Dimethylidene-1,5-dithiocane is unique due to its specific ring size and the presence of double bonds, which confer distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly valuable in certain synthetic and research applications.
Properties
CAS No. |
52342-53-7 |
|---|---|
Molecular Formula |
C8H12S2 |
Molecular Weight |
172.3 g/mol |
IUPAC Name |
3,7-dimethylidene-1,5-dithiocane |
InChI |
InChI=1S/C8H12S2/c1-7-3-9-5-8(2)6-10-4-7/h1-6H2 |
InChI Key |
LBHXTCFPXWDOLO-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CSCC(=C)CSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


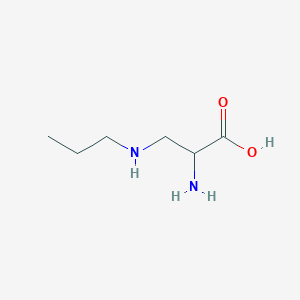
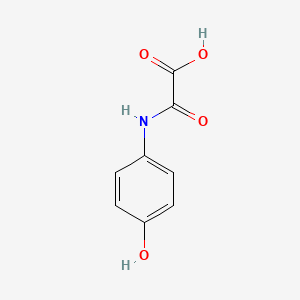
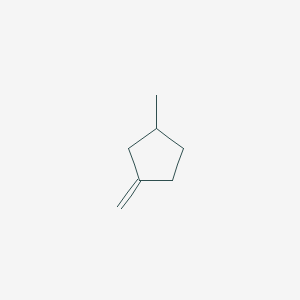
![1,1'-[1,4-Phenylenebis(sulfanediylmethylene)]dibenzene](/img/structure/B14637003.png)
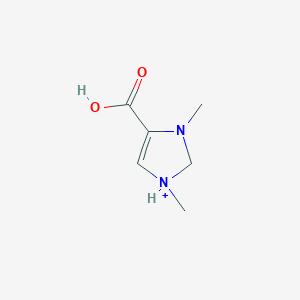
![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene](/img/structure/B14637010.png)
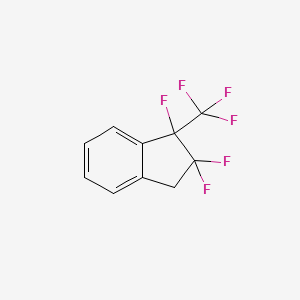

![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14637028.png)
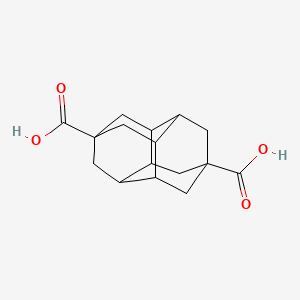
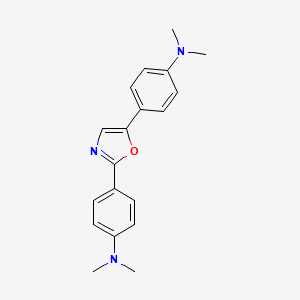
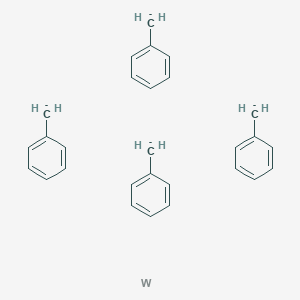
![2-Methyl-2-[(propoxymethyl)peroxy]propane](/img/structure/B14637070.png)
